1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine

Physicochemical profiling Drug-likeness Chromatographic behavior

1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine (CAS 919793-09-2, molecular formula C₁₀H₁₃ClN₂O₂S₂, molecular weight 292.8 g/mol) is a heterobifunctional piperazine derivative distinguished by an (E)-ethenesulfonyl (vinyl sulfone) linker bridging a 5-chlorothiophene moiety to an unsubstituted piperazine ring. Unlike the more common saturated sulfonyl-piperazine analogs, the vinyl sulfone core introduces a conjugated π-system and a Michael-acceptor electrophilic site that is critical for covalent engagement with catalytic serine residues in serine protease targets, most notably coagulation Factor Xa.

Molecular Formula C10H13ClN2O2S2
Molecular Weight 292.8 g/mol
CAS No. 919793-09-2
Cat. No. B12639954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine
CAS919793-09-2
Molecular FormulaC10H13ClN2O2S2
Molecular Weight292.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C=CC2=CC=C(S2)Cl
InChIInChI=1S/C10H13ClN2O2S2/c11-10-2-1-9(16-10)3-8-17(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
InChIKeyNQWSIOQUZVGHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine (CAS 919793-09-2): A Vinyl Sulfone Piperazine Building Block for Factor Xa Inhibitor Synthesis


1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine (CAS 919793-09-2, molecular formula C₁₀H₁₃ClN₂O₂S₂, molecular weight 292.8 g/mol) is a heterobifunctional piperazine derivative distinguished by an (E)-ethenesulfonyl (vinyl sulfone) linker bridging a 5-chlorothiophene moiety to an unsubstituted piperazine ring . Unlike the more common saturated sulfonyl-piperazine analogs, the vinyl sulfone core introduces a conjugated π-system and a Michael-acceptor electrophilic site that is critical for covalent engagement with catalytic serine residues in serine protease targets, most notably coagulation Factor Xa [1]. This compound serves as a direct synthetic precursor to the ketopiperazine-based Factor Xa inhibitor RPR209685 and related clinical candidates.

Why Structural Analogs of 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine Cannot Be Interchanged in Factor Xa Inhibitor Synthesis


Procurement of a close-in-class analog—such as 1-[(5-chlorothien-2-yl)sulfonyl]piperazine (CAS 750607-94-4) or 1,4-bis(5-chlorothiophen-2-yl)sulfonylpiperazine (CAS 500149-15-5)—will not recapitulate the synthetic utility or downstream biological profile of 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine. The saturated sulfonyl linker lacks the vinyl group required for the subsequent ketopiperazine ring closure that defines the Factor Xa pharmacophore [1]. Furthermore, the free secondary amine on the piperazine ring is essential for N-alkylation with the azaindole-methyl moiety during the synthesis of RPR209685; analogs in which this nitrogen is already substituted (e.g., the 4-methylsulfonyl or 4-acetyl derivatives) are synthetic dead-ends for this pathway [2]. Physicochemical differences—including LogP (calculated 2.95 for the target vs. approximately 2.0 for the saturated sulfonyl analog) and polar surface area—also alter solubility, membrane permeability, and chromatographic behavior, making analytical method transfer non-trivial .

Quantitative Differentiation Evidence for 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine vs. Closest Analogs


Vinyl Sulfone vs. Saturated Sulfonyl: Calculated LogP and PSA Differentiation

The target compound exhibits a calculated LogP of 2.95 and a polar surface area (PSA) of 86.0 Ų, reflecting the lipophilic contribution of the vinyl sulfone linker conjugated to the 5-chlorothiophene ring . In contrast, the closest saturated analog, 1-[(5-chlorothien-2-yl)sulfonyl]piperazine (CAS 750607-94-4, MW 266.77 g/mol), has a predicted LogP of approximately 1.9–2.1 (estimated by structural fragment contribution) and a similar PSA of approximately 83 Ų . The approximately 0.8–1.0 LogP unit difference translates to an approximately 6- to 10-fold difference in predicted octanol-water partition coefficient, impacting reverse-phase HPLC retention, DMPK profiling, and formulation development [1].

Physicochemical profiling Drug-likeness Chromatographic behavior

Synthetic Utility: Direct Precursor to Factor Xa Inhibitor RPR209685

1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine is the direct synthetic precursor to RPR209685 (CHEMBL423417), a ketopiperazine Factor Xa inhibitor with a Ki > 2,900 nM against bovine serine protease 1 at pH 7.5 and 2°C [1]. The target compound provides the essential (E)-2-(5-chlorothiophen-2-yl)ethenesulfonyl-piperazine core that, upon N-alkylation with a 1H-pyrrolo[3,2-c]pyridin-2-ylmethyl group and oxidation of the piperazine ring to the 2-ketopiperazine, yields the potent and orally bioavailable anticoagulant scaffold [2]. By comparison, the saturated sulfonyl analog (CAS 750607-94-4) cannot undergo the same ketopiperazine ring-closure chemistry, and the bis-substituted analog (CAS 500149-15-5) lacks the free piperazine nitrogen required for the critical N-alkylation step.

Factor Xa inhibition Anticoagulant drug discovery Ketopiperazine pharmacophore

Molecular Weight and Heavy Atom Count Difference vs. Disubstituted Analog

The target compound (MW 292.8 g/mol, 17 heavy atoms) falls within the 'fragment' space as defined by the Rule of Three (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6), making it suitable for fragment-based screening and subsequent elaboration . In contrast, the disubstituted analog 1,4-bis(5-chlorothiophen-2-yl)sulfonylpiperazine (CAS 500149-15-5) has an estimated MW of approximately 445 g/mol and approximately 25 heavy atoms, placing it in lead-like space and removing the synthetic flexibility of the free piperazine nitrogen [1]. The 152-g/mol mass difference represents a 52% increase, which directly impacts solubility (estimated 2.67 × 10⁻² g/L for the target compound vs. predicted sub-micromolar solubility for the disubstituted analog) [2].

Fragment-based drug design Lead-likeness Synthetic tractability

Covalent Warhead Potential: Vinyl Sulfone Electrophilicity vs. Saturated Sulfonyl

The ethenesulfonyl group in the target compound functions as a Michael acceptor, capable of forming covalent adducts with active-site serine or cysteine residues. This electrophilic character is exploited in the Factor Xa inhibitor series, where the vinyl sulfone engages in specific non-covalent interactions with the S1 pocket (Gly219 hydrogen bond) rather than forming a covalent bond, but the electrophilic potential remains a key design feature [1]. The saturated sulfonyl analog lacks this conjugated π-system entirely and therefore cannot participate in Michael addition chemistry. This is a qualitative but mechanistically critical distinction: the vinyl sulfone enables both reversible covalent inhibitor design strategies and irreversible probes for target identification studies, while the saturated sulfonyl is limited to purely non-covalent interactions [2].

Covalent inhibitor design Serine protease targeting Michael acceptor reactivity

Research and Industrial Application Scenarios for 1-[2-(5-Chlorothiophen-2-yl)ethenesulfonyl]piperazine (CAS 919793-09-2)


Medicinal Chemistry: Synthesis of Factor Xa Ketopiperazine Inhibitors

This compound is the essential intermediate for synthesizing the ketopiperazine-based Factor Xa inhibitor series exemplified by RPR209685, which displays selectivity against related serine proteases and achieves oral exposure . The free piperazine NH undergoes N-alkylation with azaindole-methyl electrophiles, while the vinyl sulfone group participates in the subsequent ketopiperazine ring formation. Procurement of this specific CAS number ensures the correct (E)-stereochemistry of the vinyl sulfone, which is critical for proper orientation of the chlorothiophene in the S1 pocket of Factor Xa [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 292.8 g/mol, clogP 2.95, and 1 H-bond donor, this compound satisfies all Rule-of-Three criteria (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6) for fragment library inclusion . The vinyl sulfone provides a distinct three-dimensional pharmacophore combining a neutral chlorothiophene (S1 pocket recognition element) with an electrophilic warhead, enabling fragment screening against serine hydrolases, cysteine proteases, and other nucleophile-containing targets. Its calculated aqueous solubility (2.67 × 10⁻² g/L) is adequate for fragment screening at typical concentrations (0.5–2 mM in 5% DMSO).

Covalent Chemical Probe Development

The intrinsic Michael acceptor reactivity of the vinyl sulfone group makes this compound a suitable starting point for developing activity-based protein profiling (ABPP) probes targeting serine and cysteine proteases . Unlike the saturated sulfonyl analog, which cannot form covalent adducts, this compound can be elaborated with alkyne or fluorophore tags at the free piperazine nitrogen to generate clickable probes for target engagement studies. The chlorothiophene group may additionally serve as a hydrophobic anchor for binding-site recognition, as demonstrated by its occupancy of the S1 pocket in Factor Xa co-crystal structures [1].

Analytical Reference Standard for Vinyl Sulfone Piperazine Impurity Profiling

In the quality control of downstream Factor Xa inhibitors (e.g., RPR209685 and related clinical candidates), this compound serves as a key process intermediate and potential impurity. Its distinct chromatographic profile—driven by LogP 2.95 and PSA 86.03 Ų—enables its use as a reference marker in HPLC-MS impurity profiling methods . Procurement of a well-characterized batch (≥95% purity, with certificate of analysis specifying exact mass 292.01100 Da) supports regulatory compliance in pharmaceutical development, where trace levels of synthetic intermediates must be identified and quantified in the final API [1].

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